

# A Comparative Guide to CHK-336 and siRNA Therapies for Hyperoxaluria

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two emerging therapeutic strategies for hyperoxaluria: the small molecule inhibitor **CHK-336** and small interfering RNA (siRNA) therapies. We present a comprehensive overview of their mechanisms of action, comparative efficacy and safety data from preclinical and clinical studies, and the experimental methodologies employed in their evaluation.

# Introduction to Therapeutic Strategies

Primary hyperoxaluria (PH) is a group of rare genetic disorders characterized by the overproduction of oxalate, leading to recurrent kidney stones, nephrocalcinosis, and progressive kidney failure.[1][2] The primary therapeutic goal in hyperoxaluria is to reduce the hepatic production of oxalate. Two distinct molecular approaches have emerged as promising treatments: the inhibition of lactate dehydrogenase A (LDHA) by the small molecule **CHK-336**, and the silencing of key enzymes in the oxalate synthesis pathway using siRNA therapies like Lumasiran and Nedosiran.

**CHK-336** is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase (LDH).[3][4] By blocking the final step in the hepatic synthesis of oxalate, **CHK-336** has the potential to treat all forms of primary hyperoxaluria.[3][4]

siRNA therapies utilize the body's natural RNA interference (RNAi) mechanism to silence the expression of specific genes.[5] In the context of hyperoxaluria, these therapies are designed



to target the mRNA of enzymes crucial for oxalate production. The two leading siRNA therapies are:

- Lumasiran (Oxlumo™): Targets hydroxyacid oxidase 1 (HAO1), the gene encoding the
  enzyme glycolate oxidase (GO). This action reduces the conversion of glycolate to
  glyoxylate, the precursor of oxalate.[6][7] Lumasiran is approved for the treatment of Primary
  Hyperoxaluria Type 1 (PH1).[7]
- Nedosiran (Rivfloza™): Targets lactate dehydrogenase A (LDHA), the same enzyme targeted by CHK-336, thereby directly inhibiting the conversion of glyoxylate to oxalate.[6][8]
   Nedosiran is approved for the treatment of PH1 in patients aged 9 years and older and is being investigated for other forms of PH.[6][9]

#### **Mechanism of Action**

The core difference between **CHK-336** and siRNA therapies lies in their approach to reducing enzyme activity. **CHK-336** directly inhibits the LDHA enzyme, while siRNAs prevent the synthesis of the target enzyme by degrading its mRNA.

#### **CHK-336: Direct Enzyme Inhibition**

**CHK-336** is a potent and selective inhibitor of the human LDH enzyme.[10] Its liver-targeted distribution is facilitated by organic anion transporting polypeptides (OATPs), which actively transport the molecule into hepatocytes.[10][11] This targeted delivery maximizes the drug's concentration at the site of action while minimizing systemic exposure.[12]

## siRNA Therapies: Gene Silencing

siRNA therapies for hyperoxaluria are typically conjugated with N-acetylgalactosamine (GalNAc), which binds to the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes. This ensures liver-specific delivery. Once inside the hepatocyte, the siRNA molecule is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the target mRNA (either HAO1 for Lumasiran or LDHA for Nedosiran), leading to its cleavage and subsequent degradation. This prevents the translation of the mRNA into a functional enzyme.[6]

Diagram of Signaling Pathways





Click to download full resolution via product page

Caption: Oxalate synthesis pathway and points of intervention.

# **Comparative Efficacy**



### **Preclinical Data**

Both **CHK-336** and siRNA therapies have demonstrated significant efficacy in preclinical models of hyperoxaluria.

| Therapy                      | Animal Model                                                                   | Key Findings                                                                                             | Citation(s)  |
|------------------------------|--------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|--------------|
| СНК-336                      | PH1 (Agxt knockout)<br>and PH2 (Grhpr<br>knockout) mouse<br>models             | Robust and dose-<br>dependent reductions<br>in urinary oxalate to<br>the normal range.                   | [10][13][14] |
| Rat pharmacodynamic<br>model | Dose-dependent inhibition of the conversion of 13C2-glycolate to 13C2-oxalate. | [10][11]                                                                                                 |              |
| Lumasiran                    | PH1 mouse model                                                                | Normalization of oxalate production in hepatocytes.                                                      | [15]         |
| Rat model of hyperoxaluria   | Near normalization of urinary oxalate levels.                                  | [16]                                                                                                     |              |
| Nedosiran                    | PH1 and PH2 mouse<br>models                                                    | Significant reduction in urinary oxalate excretion and prevention of calcium oxalate crystal deposition. | [6]          |
| Non-human primates           | Liver-specific<br>knockdown of the<br>LDH enzyme.                              | [6][7]                                                                                                   |              |

### **Clinical Data**

Clinical trials have provided quantitative data on the efficacy of these therapies in patients.



Table 1: CHK-336 Clinical Trial Data (Phase 1)

| Study Population              | Dosing                                                                                  | Key Efficacy<br>Findings                                                                                                                                                                 | Citation(s) |
|-------------------------------|-----------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Healthy Volunteers<br>(n=104) | Single doses: 15 mg<br>to 500 mgMultiple<br>doses: 30 mg to 500<br>mg daily for 14 days | Established proof-of-mechanism by blocking hepatic oxalate production using a 13C2-glycolate tracer.  Maximal inhibition of tracer conversion was observed at single doses of 60-125 mg. | [9][17][18] |

Table 2: Lumasiran Clinical Trial Data (Phase 3 - ILLUMINATE-A)



| Study<br>Population                                               | Dosing                                             | Urinary<br>Oxalate<br>Reduction                                                                                                       | Plasma<br>Oxalate<br>Reduction                                                                          | Citation(s) |
|-------------------------------------------------------------------|----------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|-------------|
| PH1 patients (≥6<br>years old)                                    | 3 mg/kg monthly<br>for 3 months,<br>then quarterly | 65.4% mean reduction at 6 months (vs. 11.8% for placebo). 52% of patients achieved normal 24-hour urinary oxalate levels at 6 months. | Significant reduction compared to placebo.                                                              | [7][11]     |
| PH1 patients<br>with advanced<br>kidney disease<br>(ILLUMINATE-C) | Weight-based<br>monthly or<br>quarterly dosing     | Not the primary<br>endpoint                                                                                                           | 33.3% mean reduction in patients not on hemodialysis. 42.4% mean reduction in patients on hemodialysis. | [3]         |

Table 3: Nedosiran Clinical Trial Data (Phase 2 - PHYOX2)



| Study<br>Population                   | Dosing                              | Urinary<br>Oxalate<br>Reduction                                                                                  | Plasma<br>Oxalate<br>Reduction                             | Citation(s) |
|---------------------------------------|-------------------------------------|------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------|-------------|
| PH1 and PH2<br>patients               | Once monthly subcutaneous injection | Significant reduction from baseline in 24-hour urinary oxalate excretion from day 90 to 180 compared to placebo. | Significant reduction in PH1 patients compared to placebo. | [6][16][19] |
| PH3 patients<br>(Phase 1 -<br>PHYOX4) | Single 3 mg/kg<br>dose              | 24.5% mean reduction in 24-hour urinary oxalate excretion at day 85.                                             | Not reported.                                              | [10]        |

# **Safety and Tolerability**

**CHK-336**: In a Phase 1 trial with healthy volunteers, **CHK-336** was generally well-tolerated in single doses up to 500 mg and multiple daily doses up to 60 mg for 14 days.[17][18] However, the trial was voluntarily paused after a serious adverse event of anaphylaxis occurred in a participant who received a 125 mg dose in the multiple ascending dose cohort.[4][17][18]

Lumasiran: The most common adverse event reported in clinical trials was mild and transient injection-site reactions (occurring in 38% of patients).[7][11] No severe or serious adverse events were reported in the pivotal ILLUMINATE-A trial.[7][11]

Nedosiran: The most frequently reported adverse event is injection site reactions.[6][19] No severe treatment-associated adverse events have been reported in clinical trials.[6][8]

# **Experimental Protocols**Preclinical Animal Models



- PH1 Mouse Model: Typically involves genetically engineered mice with a knockout of the Agxt gene, which encodes the AGT enzyme deficient in PH1.
- PH2 Mouse Model: Utilizes mice with a knockout of the Grhpr gene, responsible for the GRHPR enzyme deficiency in PH2.
- Pharmacodynamic Assessment: The conversion of a stable isotope-labeled precursor, such as 13C2-glycolate, to 13C2-oxalate is measured in urine to assess the in vivo activity of the therapeutic agent.

Diagram of a General Preclinical Study Workflow



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of CHK-336, A First-in-Class, Liver-Targeted, Small-Molecule Lactate Dehydrogenase Inhibitor for Hyperoxaluria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lumasiran for Advanced Primary Hyperoxaluria Type 1: Phase 3 ILLUMINATE-C Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHK-336 Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. urologytimes.com [urologytimes.com]
- 7. urologytimes.com [urologytimes.com]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Nedosiran in primary hyperoxaluria subtype 3: results from a phase I, single-dose study (PHYOX4) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. Efficacy and Safety of Lumasiran in Patients With Primary Hyperoxaluria Type 1: Results from a Phase III Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scitepress.org [scitepress.org]
- 14. lifesciencesbc.ca [lifesciencesbc.ca]
- 15. Human Transporter OATP1B1 Inhibition IC50 Assessment Service Creative Biolabs [creative-biolabs.com]
- 16. PHYOX2: a pivotal randomized study of nedosiran in primary hyperoxaluria type 1 or 2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chinook reports data from Phase I trial of CHK-336 [clinicaltrialsarena.com]
- 18. Chinook Therapeutics presents data from CHK-336 Phase 1 trial TipRanks.com [tipranks.com]
- 19. consultant360.com [consultant360.com]
- To cite this document: BenchChem. [A Comparative Guide to CHK-336 and siRNA Therapies for Hyperoxaluria]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b11933690#chk-336-vs-sirna-for-hyperoxaluria-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com